molecular formula C13H16F4N2 B7974291 1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-3-amine

1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-3-amine

Cat. No.: B7974291
M. Wt: 276.27 g/mol
InChI Key: XTTGIVHFWFOESA-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-3-amine is a compound that features a piperidine ring substituted with a benzyl group containing both fluoro and trifluoromethyl groups. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. The presence of fluorine atoms often enhances the metabolic stability and lipophilicity of the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyl Intermediate: The benzyl intermediate can be synthesized by reacting 4-fluoro-3-(trifluoromethyl)benzaldehyde with an appropriate amine under reductive amination conditions.

    Piperidine Ring Formation: The benzyl intermediate is then reacted with a piperidine derivative under suitable conditions to form the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, typically reducing carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the fluoro or trifluoromethyl groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, varying temperatures, and specific catalysts to drive the reactions to completion .

Scientific Research Applications

1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity towards these targets. The compound may modulate specific pathways by inhibiting or activating enzymes, leading to desired biological effects .

Comparison with Similar Compounds

1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-3-amine can be compared with similar compounds such as:

    4-(Trifluoromethyl)benzylamine: This compound shares the trifluoromethyl group but lacks the piperidine ring, resulting in different chemical and biological properties.

    1-(4-Trifluoromethylphenyl)methylamine: Similar in structure but with variations in the substitution pattern, affecting its reactivity and applications.

The uniqueness of this compound lies in its combined structural features, which confer specific advantages in stability, reactivity, and biological activity .

Properties

IUPAC Name

1-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F4N2/c14-12-4-3-9(6-11(12)13(15,16)17)7-19-5-1-2-10(18)8-19/h3-4,6,10H,1-2,5,7-8,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTGIVHFWFOESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=C(C=C2)F)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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